Methyl 2-Cyclopropylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyclopropylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-5-3-2-4-9(10)8-6-7-8/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLCZAGWTXHURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Cyclopropylbenzoate and Its Analogues
Established Synthetic Routes to Substituted Benzoate (B1203000) Esters
Substituted benzoate esters, such as methyl 2-cyclopropylbenzoate, are commonly synthesized through the esterification of the corresponding benzoic acids.
One of the most fundamental and widely used methods for synthesizing methyl benzoate compounds is the Fischer esterification . This reaction involves reacting a benzoic acid derivative with an alcohol, in this case, methanol, in the presence of a strong acid catalyst. youtube.com Commonly used catalysts include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com While effective, these catalysts can be difficult to recover and may lead to environmental concerns due to the generation of acidic wastewater. mdpi.com
To address these limitations, solid acid catalysts have been developed as a more environmentally friendly alternative. mdpi.com These catalysts are insoluble in organic solvents, allowing for easy separation and reuse. mdpi.com For instance, zirconium-based solid acids, particularly those supported on titanium, have shown high catalytic activity in the synthesis of a series of methyl benzoate compounds from their corresponding benzoic acids and methanol. mdpi.com
The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the benzoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.
Another approach involves the use of condensing agents to facilitate the esterification. Reagents like lithium hexamethyldisilazide (LiHMDS) can be used to condense substituted benzoate esters with ketones to form more complex structures.
It is important to note that the substituents on the benzene (B151609) ring can influence the reactivity of the benzoic acid. Electron-withdrawing groups, such as the ester group in methyl benzoate, can deactivate the ring towards electrophilic substitution and direct incoming groups to the meta position. study.com
Strategies for Cyclopropyl (B3062369) Group Introduction and Functionalization
The introduction of a cyclopropyl group onto an aromatic ring is a key step in the synthesis of compounds like this compound. Various strategies have been developed to achieve this, broadly categorized into catalytic cyclopropanation and ring-opening/rearrangement pathways.
Catalytic Cyclopropanation Approaches
Catalytic cyclopropanation involves the reaction of an alkene with a carbene or carbenoid species, mediated by a catalyst. This method is highly valuable for creating the three-membered cyclopropane (B1198618) ring.
Metal-catalyzed cyclopropanation is a well-established technique. Transition metals like rhodium, copper, and palladium are commonly used to catalyze the decomposition of diazo compounds, which serve as carbene precursors. For example, the reaction of an olefin with ethyl diazoacetate in the presence of a metal catalyst can generate the corresponding cyclopropane derivative. nih.gov These reactions often proceed via metal-carbenoid intermediates. researchgate.net
Photoredox catalysis has emerged as a powerful tool for cyclopropanation under mild conditions. chemistryviews.org For instance, diiodomethane can be used as a methylene-transfer reagent in the presence of a ruthenium-based photoredox catalyst to cyclopropanate Michael-acceptor compounds. chemistryviews.org This reaction proceeds through the photocatalytic generation of an iodomethyl radical carbenoid. chemistryviews.org
Recent advancements have also focused on the use of more environmentally benign and readily available reagents. For example, dichloromethane has been utilized as a C1 synthon for the photoredox catalytic cyclopropanation of aromatic olefins. researchgate.net
Ring-Opening and Rearrangement Pathways
An alternative to direct cyclopropanation is the use of ring-opening and rearrangement reactions of existing cyclic structures to form cyclopropane derivatives.
Ring-opening of cyclopropanes can be a versatile strategy for functionalization. For instance, donor-acceptor (D-A) cyclopropanes can undergo ring-opening reactions with various nucleophiles. acs.org These reactions are often promoted by Lewis acids to weaken the bond between the donor and acceptor groups on the cyclopropane ring. acs.org The stereospecificity of these reactions has been demonstrated, allowing for the synthesis of chiral products. acs.org
Radical-mediated ring-opening/cyclization reactions of cyclopropane derivatives have also gained significant attention. beilstein-journals.org For example, cyclopropyl-substituted carbon radicals can undergo ring-opening to form an alkyl radical, which can then cyclize with an aromatic ring to form more complex structures. beilstein-journals.org
Rearrangement pathways can also lead to the formation of cyclopropyl groups. For example, certain rearrangements of bicyclic systems can be employed to construct the cyclopropane ring.
Advanced Synthetic Protocols
Modern organic synthesis has seen the development of highly sophisticated and efficient methods for the construction of complex molecules. These advanced protocols, including transition metal-mediated transformations and organocatalytic and biocatalytic syntheses, offer significant advantages in terms of selectivity, efficiency, and sustainability.
Transition Metal-Mediated Transformations
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide range of transformations with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki reaction, are powerful tools for forming carbon-carbon bonds. For instance, the Suzuki-type reaction of aryl triflates with trans-cyclopropylboronic acids in the presence of a palladium catalyst can yield trans-cyclopropylarenes in good to high yields. bohrium.com
Rhodium-catalyzed reactions have also been employed in the synthesis of cyclopropane-containing molecules. For example, rhodium catalysts can mediate the cyclization of allenols to form tetrahydropyrans, showcasing the versatility of these catalysts in constructing cyclic systems.
Vinylcyclopropanes (VCPs) are valuable building blocks in transition-metal-catalyzed cycloaddition reactions. nih.gov The high strain energy of the cyclopropane ring facilitates its opening, leading to the formation of active π-allyl-metal complexes that can react with a variety of unsaturated partners. nih.gov
Organocatalytic and Biocatalytic Syntheses
In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Enantioselective cyclopropanation has been achieved using chiral amine catalysts. princeton.edu These catalysts can activate α,β-unsaturated aldehydes towards reaction with stabilized ylides to produce enantioenriched cyclopropanes. princeton.edu The mechanism often involves the formation of an iminium ion intermediate. princeton.edu
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach offers several advantages, including high stereoselectivity and mild reaction conditions. nih.gov Engineered heme proteins, such as myoglobin and cytochrome P450s, have been successfully used to catalyze the cyclopropanation of olefins with diazo compounds. nih.govrsc.org These biocatalytic methods have been applied to the synthesis of key cyclopropane intermediates for pharmaceuticals. nih.gov
Furthermore, promiscuous enzymes, such as tautomerases, have been engineered to act as cofactor-independent cyclopropanation enzymes. nih.gov These engineered enzymes can catalyze the enantioselective synthesis of various cyclopropanes with high diastereo- and enantiopurity. nih.gov
The following table summarizes some of the advanced synthetic protocols for the synthesis of cyclopropane-containing molecules:
| Methodology | Catalyst/Reagent | Key Features |
| Suzuki Cross-Coupling | Palladium catalyst, trans-cyclopropylboronic acid | Forms C-C bond between aryl and cyclopropyl groups. bohrium.com |
| Organocatalytic Cyclopropanation | Chiral amine catalyst, stabilized ylide | Enantioselective, forms iminium ion intermediate. princeton.edu |
| Biocatalytic Cyclopropanation | Engineered heme proteins (e.g., myoglobin), diazo compounds | High stereoselectivity, mild conditions. nih.govrsc.org |
| Engineered Tautomerase Catalysis | Engineered tautomerase, diethyl 2-chloromalonate | Cofactor-independent, high diastereo- and enantiopurity. nih.gov |
Green Chemistry Principles in Synthesis of Cyclopropylbenzoates
The synthesis of cyclopropylbenzoates, including this compound, can be approached through various synthetic pathways. The application of green chemistry principles to these syntheses is crucial for minimizing the environmental footprint of these processes. Key areas of focus include the use of safer solvents, maximizing the incorporation of all materials used in the process into the final product (atom economy), and reducing the generation of hazardous waste.
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the total mass of waste generated. nih.gov The selection of a solvent for the synthesis of cyclopropylbenzoates, particularly in steps such as palladium-catalyzed cross-coupling reactions to form the 2-arylbenzoate precursor, is a critical decision.
Traditional solvents used in such reactions, like dioxane, N,N-dimethylformamide (DMF), and toluene, are now being replaced by greener alternatives due to their toxicity and environmental persistence. acsgcipr.org Recent research has focused on identifying and optimizing the use of more sustainable solvents. For instance, in Suzuki-Miyaura cross-coupling reactions, which can be adapted for the synthesis of 2-substituted benzoates, a variety of more environmentally friendly solvents have been investigated. These include ethers like 2-methyltetrahydrofuran (2-MeTHF), esters such as isopropyl acetate (iPrOAc), and even water in mixed aqueous systems. acsgcipr.orgyonedalabs.com
The choice of solvent can significantly influence reaction efficiency and product yield. Therefore, optimization is key. A systematic approach to solvent selection involves considering not only the reaction performance but also the solvent's entire life cycle, including its production, potential for recycling, and biodegradability. researchwithrutgers.com The CHEM21 solvent selection guide, for example, categorizes solvents as recommended, problematic, or hazardous, providing a valuable tool for chemists to make more sustainable choices. researchwithrutgers.com
Interactive Data Table: Comparison of Solvents for a Suzuki-Miyaura Type Reaction
| Solvent | Classification | Typical Yield (%) | Key Considerations |
| Dioxane | Hazardous | 85-95 | Carcinogen, environmentally persistent |
| Toluene | Problematic | 80-90 | Volatile organic compound (VOC), neurotoxin |
| 2-MeTHF | Recommended | 80-90 | Bio-derived, lower toxicity than THF |
| i-PrOAc | Recommended | 75-85 | Readily biodegradable, low toxicity |
| Water | Recommended | 70-85 | Requires water-soluble catalysts/reagents |
This table presents typical data for Suzuki-Miyaura reactions and should be considered illustrative for the synthesis of cyclopropylbenzoate precursors.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. buecher.de An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. buecher.de
In the context of synthesizing this compound, two key reaction types are relevant: the formation of the 2-substituted benzoate and the cyclopropanation step. Palladium-catalyzed cross-coupling reactions, while powerful, can have lower atom economy due to the use of stoichiometric bases and the generation of inorganic salts as byproducts. acsgcipr.org
Cyclopropanation reactions, such as the Simmons-Smith reaction, traditionally use stoichiometric amounts of a zinc-copper couple and diiodomethane, leading to the formation of zinc iodide as a significant byproduct, thus lowering the atom economy. nih.gov However, newer catalytic methods for cyclopropanation are being developed to address this issue. acs.org These often involve transition metal catalysts that can facilitate the transfer of a carbene equivalent from a diazo compound, for example, with higher atom efficiency. nih.gov
Waste minimization strategies go hand-in-hand with improving atom economy and include:
Catalysis: The use of catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry, as catalysts can be used in small amounts and often recycled. nih.gov For instance, developing recyclable palladium catalysts for cross-coupling reactions can significantly reduce waste. nih.gov
Process Intensification: Techniques such as continuous flow chemistry can lead to better process control, higher yields, and reduced waste generation compared to traditional batch processes. nih.gov
One-Pot Syntheses: Designing synthetic routes where multiple reaction steps are carried out in a single reactor without isolating intermediates can reduce solvent use and waste from purification steps. acs.org
Interactive Data Table: Atom Economy of Different Cyclopropanation Methods
| Cyclopropanation Method | Key Reagents | Major Byproducts | Theoretical Atom Economy (%) |
| Simmons-Smith | Alkene, CH₂I₂, Zn(Cu) | ZnI₂ | ~20-30% |
| Catalytic (from Diazo compound) | Alkene, Diazoacetate, Catalyst | N₂ | >80% |
The atom economy values are estimations and can vary depending on the specific substrates and reaction conditions.
By carefully selecting environmentally benign solvents, designing synthetic routes with high atom economy, and implementing effective waste minimization strategies, the synthesis of this compound and its analogues can be made significantly more sustainable.
Mechanistic Investigations into Reactions Involving Methyl 2 Cyclopropylbenzoate
Fundamental Reaction Pathways
The reactivity of Methyl 2-cyclopropylbenzoate can be understood through several fundamental organic reaction mechanisms. These pathways are dictated by the electronic and steric properties of the ester and cyclopropyl (B3062369) functional groups.
Nucleophilic Substitution Reactions (SN1, SN2)
Nucleophilic substitution reactions for this compound primarily concern the ester functional group. The typical hydrolysis of esters under basic conditions proceeds via a bimolecular acyl substitution (BAc2) mechanism, where a nucleophile attacks the electrophilic carbonyl carbon. However, the ortho-cyclopropyl group introduces significant steric hindrance around the carbonyl center.
For sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, the rate of the BAc2 mechanism is substantially reduced. stackexchange.com This steric impediment can allow a competing bimolecular alkyl substitution (BAl2) mechanism to become significant. stackexchange.comcdnsciencepub.com In this pathway, the nucleophile (e.g., hydroxide) attacks the methyl group's carbon in a classic SN2 reaction, cleaving the alkyl-oxygen bond instead of the acyl-oxygen bond. stackexchange.comcdnsciencepub.comyoutube.com
The key requirements for the BAl2 mechanism are a sterically hindered carbonyl carbon and an unhindered alkyl group (like methyl) that is susceptible to SN2 attack. stackexchange.com Given the ortho-substitution in this compound, it is plausible that its hydrolysis under strong basic conditions could proceed through a mixture of BAc2 and BAl2 pathways. The SN1 mechanism is not relevant for substitution at the methyl ester group, as the formation of a primary methyl cation is highly energetically unfavorable. youtube.com
| Mechanism | Description | Applicability to this compound | Key Factors |
|---|---|---|---|
| BAc2 (Nucleophilic Acyl Substitution) | Nucleophile attacks the carbonyl carbon. This is the standard mechanism for most ester hydrolyses. | Possible, but likely slowed by steric hindrance from the ortho-cyclopropyl group. | Unhindered carbonyl group, strong nucleophile. |
| BAl2 (SN2 at Alkyl Group) | Nucleophile attacks the methyl carbon, cleaving the O-CH3 bond. | Becomes competitive or dominant when the BAc2 pathway is sterically hindered. | Sterically hindered carbonyl, unhindered alkyl group (methyl), strong nucleophile. |
| SN1 | Formation of a carbocation intermediate followed by nucleophilic attack. | Not a viable pathway for substitution at the methyl group due to the instability of the methyl cation. | Stable carbocation formation (tertiary, allylic, benzylic), polar protic solvent, weak nucleophile. |
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the benzene (B151609) ring of this compound acts as a nucleophile. The outcome of the reaction is governed by the directing effects of the two substituents: the methyl ester (-COOCH₃) and the cyclopropyl group.
Methyl Ester Group : This group is a moderate deactivator and a meta-director. organicchemistrytutor.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the positions meta to itself (C3 and C5).
Cyclopropyl Group : The cyclopropyl group behaves as an activating group and an ortho, para-director. stackexchange.com The carbon-carbon bonds of the cyclopropane (B1198618) ring have significant p-character, allowing them to donate electron density to the aromatic ring through conjugation, thereby stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. stackexchange.com
The directing effects of the two groups are therefore in conflict. The activating cyclopropyl group at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The deactivating ester group at C1 directs to the C3 and C5 positions. In general, activating groups have a stronger directing influence than deactivating groups. Therefore, substitution is most likely to occur at the positions activated by the cyclopropyl group, particularly the C4 (para) position, which is less sterically hindered than the C6 position.
| Substituent | Position on Ring | Electronic Effect | Directing Influence | Predicted Substitution Sites |
|---|---|---|---|---|
| -COOCH₃ (Methyl Ester) | C1 | Deactivating (Electron-withdrawing) | meta | C3, C5 |
| -C₃H₅ (Cyclopropyl) | C2 | Activating (Electron-donating) | ortho, para | C4, C6 |
Predicted outcome: Substitution is favored at C4 and C6, with C4 being the likely major product due to reduced steric hindrance.
Radical Reactions and Their Propagation
The most probable site for radical reactions on this compound is the strained cyclopropane ring. The C-C bonds within the ring are weaker than those in a typical alkane, making them susceptible to homolytic cleavage. A radical reaction would likely proceed via a standard chain mechanism involving initiation, propagation, and termination steps.
Initiation : The reaction begins with the formation of a radical, typically from a radical initiator like AIBN or through UV light-induced homolysis of a molecule like Br₂.
Propagation : A radical (X•) abstracts a hydrogen from the cyclopropane ring or, more likely, adds to the ring, causing it to open. The ring-opening relieves ring strain and results in a more stable, delocalized secondary or benzylic radical intermediate. researchgate.net This new radical can then react with another molecule to continue the chain. For example, reaction with H-Br would regenerate the bromine radical.
Termination : The reaction ceases when two radicals combine to form a non-radical species.
A plausible propagation sequence involves the opening of the cyclopropyl ring to form a 1,3-biradical or a radical that is stabilized by the adjacent aromatic system. This intermediate can then be trapped by a radical scavenger.
Elimination Reactions (E1, E2)
Standard β-elimination reactions (E1 and E2) are not characteristic of this compound in its parent form. These reactions require a substrate with a good leaving group and a proton on an adjacent (β) carbon atom to form an alkene. youtube.com The parent molecule lacks a suitable leaving group on either the benzene or cyclopropyl ring.
However, if the molecule were derivatized—for instance, by introducing a halogen atom onto the cyclopropyl ring (e.g., 1-bromo-1-(2-(methoxycarbonyl)phenyl)cyclopropane)—an E2 reaction could be induced with a strong, non-nucleophilic base. For the E2 mechanism to occur, a specific stereochemical arrangement is required: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.commasterorganicchemistry.com In a cyclic system, this often means one must be axial while the other is also axial (trans-diaxial). chemistrysteps.com The base would abstract the anti-periplanar proton, leading to the concerted formation of a double bond and ejection of the leaving group, resulting in a cyclopropene (B1174273) derivative or a ring-opened product. The E1 pathway would be less likely due to the instability of the potential carbocation intermediate.
Specific Reactivity of the Cyclopropane Moiety
The defining feature of the cyclopropyl group is its significant ring strain, which is the primary driver for its unique reactivity.
Strain-Release Reactions
The cyclopropane ring in this compound possesses considerable angle strain because its C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain, estimated to be around 27 kcal/mol for an unsubstituted cyclopropane, serves as a powerful thermodynamic driving force for reactions that lead to ring-opening. nih.gov
The presence of the electron-withdrawing methyl benzoate (B1203000) group can activate the cyclopropane ring, making it behave as a potent σ-electrophile. nih.gov This polarization facilitates nucleophilic attack, leading to a ring-opening reaction that relieves the inherent strain. Such reactions can be promoted by various reagents and conditions:
Acid-Catalyzed Ring Opening : In the presence of a strong acid, one of the cyclopropyl C-C bonds can be protonated, leading to a carbocation intermediate which is then attacked by a nucleophile.
Nucleophilic Ring Opening : Strong nucleophiles can directly attack one of the carbons of the cyclopropane ring, particularly when the ring is activated by an adjacent electron-accepting group. This proceeds via an SN2-like mechanism, resulting in a carbanionic intermediate that is subsequently protonated. nih.gov
Transition Metal-Catalyzed Reactions : Catalysts such as palladium, rhodium, or nickel can insert into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate that can undergo further transformations.
These strain-release reactions highlight the dual character of the cyclopropyl group: while it can donate electron density to the aromatic ring in EAS reactions, its inherent strain makes it susceptible to ring-opening transformations that are not observed in other alkyl substituents. researchgate.net
Catalytic Reaction Mechanisms
Transition metal catalysis provides a powerful tool for the functionalization of cyclopropanes, including derivatives like this compound nih.gov. The unique structural and bonding properties of the cyclopropane ring make it amenable to interactions with transition metals, leading to a diverse array of transformations nih.gov.
In transition metal-catalyzed reactions, particularly those involving palladium, the choice of ligand plays a crucial role in determining the outcome of the reaction, including its efficiency, selectivity, and even the mechanistic pathway. While direct studies on ligand effects in reactions of this compound are scarce, principles from related systems offer valuable insights.
For instance, in palladium-catalyzed allylic alkylation reactions using chiral cyclopropane-based ligands, the substituents on the phosphorus and sulfur atoms of the ligand, as well as the ligand backbone, significantly influence the enantioselectivity of the product nih.gov. This highlights the sensitivity of the catalytic process to the steric and electronic properties of the ligand.
In palladium-catalyzed cross-coupling reactions, the solvent and ligands can affect the nature of the active catalytic species. Anionic complexes or those with fewer ligands are often more reactive than their neutral, 18-electron counterparts whiterose.ac.uk. The dissociation of ligands from the metal center, which can be influenced by the solvent, can generate more reactive catalytic species youtube.com. Furthermore, the use of specific ligands, such as N-heterocyclic carbenes, can control the regioselectivity in the arylation of polyhalogenated substrates semanticscholar.org.
| Reaction Type | Catalyst System | Ligand Type | Observed Effect | Reference |
|---|---|---|---|---|
| Allylic Alkylation | Palladium | Chiral cyclopropane-based P/S ligands | Control of enantioselectivity | nih.gov |
| Cross-Coupling | Palladium | Various phosphines | Influence on the nature and reactivity of the active catalyst | whiterose.ac.uk |
| Arylation | Palladium | N-Heterocyclic Carbenes | Control of regioselectivity | semanticscholar.org |
Transition metals, particularly palladium, are frequently employed to catalyze the ring-opening and functionalization of cyclopropanes nih.govrsc.org. In the case of aryl cyclopropyl ketones, a related class of compounds, palladium catalysts can efficiently promote a stereoselective ring-opening to yield α,β-unsaturated ketones rsc.org. The proposed mechanism for such transformations generally involves the oxidative addition of the palladium(0) catalyst to the cyclopropane ring, followed by β-hydride elimination and reductive elimination to afford the final product and regenerate the catalyst.
The catalytic cycle for palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination youtube.com. For a substrate like this compound, a plausible palladium-catalyzed reaction could involve the oxidative addition of a C-H or C-C bond of the cyclopropane ring to the palladium center.
Furthermore, decarboxylative coupling reactions of carboxylic acids, catalyzed by transition metals such as palladium, copper, nickel, and silver, represent an important class of transformations rsc.orgresearchgate.netnih.gov. While this compound is an ester, the principles of these reactions, which involve the generation of organometallic intermediates, could be relevant to its reactivity under certain conditions.
Stereochemical Aspects and Regioselectivity
The stereochemistry and regioselectivity of reactions involving cyclopropanes are of paramount importance in synthetic chemistry. For donor-acceptor cyclopropanes with an aryl donor group, stereospecific reactions are possible nih.gov.
In the context of palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones, high stereoselectivity is observed, with the formation of only the (E)-isomer of the α,β-unsaturated ketone product rsc.org. This suggests that the geometric constraints of the catalytic cycle dictate a specific stereochemical outcome.
Mechanistic studies on the tandem Heck-ring-opening of cyclopropyldiol derivatives have shown that the regioselectivity of the cyclopropane ring cleavage is not primarily dictated by electronic effects but rather by other factors within the catalytic cycle nih.gov. The reaction proceeds with high diastereoselectivity, and the stereochemistry of the starting material can be transferred to the product nih.gov.
For cycloaddition reactions, such as the [8+3] cycloaddition between tropone (B1200060) derivatives and donor-acceptor aminocyclopropanes, complete regio- and diastereoselectivity have been reported figshare.com. This high degree of selectivity is a common feature of many concerted or well-controlled stepwise cycloaddition reactions.
The regioselectivity of the ring-opening of cyclopropylmethyl radicals is influenced by the presence of electronegative substituents. In the absence of such substituents, the ring-opening favors the formation of the primary alkyl radical. However, with electronegative groups, the secondary alkyl radical is predominantly formed, a phenomenon explained by frontier orbital interactions rsc.org. While this is a radical process, it underscores the subtle electronic factors that can control regioselectivity in cyclopropane ring-opening reactions.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For Methyl 2-Cyclopropylbenzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electronic effects of the aromatic ring, the ester group, and the strained cyclopropyl (B3062369) ring.
The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The proton ortho to the ester group is likely to be the most downfield due to the electron-withdrawing nature of the carbonyl group. The protons of the cyclopropyl group will appear in the upfield region, generally between δ 0.5 and 2.0 ppm, which is characteristic of protons on a strained three-membered ring. The methoxy protons of the ester group will present as a sharp singlet, typically around δ 3.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm. The carbon attached to the cyclopropyl group will likely be shifted slightly upfield compared to the other aromatic carbons. The methoxy carbon will appear around δ 52 ppm. The carbons of the cyclopropyl ring will be observed at significantly upfield chemical shifts, characteristic of strained ring systems.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H (ortho to COOMe) | ~7.8 | - |
| Aromatic-H | ~7.2-7.5 | - |
| Methoxy (-OCH₃) | ~3.9 (s) | ~52 |
| Cyclopropyl-H (methine) | ~1.8 (m) | ~15 |
| Cyclopropyl-H (methylene) | ~0.8-1.2 (m) | ~10 |
| Carbonyl (C=O) | - | ~168 |
| Aromatic-C (ipso-COOMe) | - | ~130 |
| Aromatic-C (ipso-cyclopropyl) | - | ~145 |
| Aromatic-C | - | ~125-132 |
Note: The chemical shifts are predicted values and may vary slightly in experimental conditions. s = singlet, m = multiplet.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, and also between the protons within the cyclopropyl ring. This helps in assigning the specific positions of the protons on the aromatic and cyclopropyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the singlet of the methoxy protons will correlate with the methoxy carbon signal, and the signals of the aromatic protons will correlate with their respective aromatic carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. In the case of this compound, NOESY could show correlations between the cyclopropyl protons and the adjacent aromatic proton, confirming their close spatial relationship.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₁₁H₁₂O₂, distinguishing it from other isomers with the same nominal mass.
The choice of ionization technique is critical for obtaining a good mass spectrum.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar and large molecules. For this compound, ESI would likely produce a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. This is ideal for accurate molecular weight determination.
Electron Ionization (EI-MS): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, which is invaluable for structural elucidation.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion or a prominent fragment ion) and subjecting it to further fragmentation. This technique provides more detailed structural information by establishing the connectivity of the fragments. For this compound, an MS/MS experiment on the molecular ion would help to confirm the fragmentation pathways and provide further confidence in the structural assignment.
Interactive Data Table: Predicted Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 176 | [C₁₁H₁₂O₂]⁺˙ (Molecular Ion) | - |
| 145 | [C₁₀H₉O]⁺ | -OCH₃ |
| 117 | [C₉H₉]⁺ | -COOCH₃ |
| 91 | [C₇H₇]⁺ | -C₂H₂ from [C₉H₉]⁺ |
Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.
Key expected vibrational frequencies for this compound include:
Aromatic C-H Stretching: Bands are anticipated in the region of 3100-3000 cm⁻¹, characteristic of the stretching vibrations of C-H bonds on the benzene ring.
Aliphatic C-H Stretching: Absorptions corresponding to the C-H bonds of the cyclopropyl and methyl groups are expected to appear in the 3000-2850 cm⁻¹ range. nih.gov The C-H stretching in the cyclopropyl ring may appear at slightly higher frequencies compared to typical alkanes due to ring strain.
Carbonyl (C=O) Stretching: A strong and sharp absorption band, characteristic of the ester carbonyl group, is predicted to be prominent in the 1730-1715 cm⁻¹ region. researchgate.netgcms.cz
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce one or more bands in the 1600-1450 cm⁻¹ region. researchgate.net
C-O Stretching: The stretching vibrations of the C-O single bonds of the ester group will likely result in two distinct bands, typically in the 1300-1000 cm⁻¹ range. researchgate.net
Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic vibrational modes, including ring "breathing" and C-H bending, which are expected to appear in the fingerprint region (below 1500 cm⁻¹).
The analysis of these vibrational frequencies allows for a detailed confirmation of the presence of the key functional groups within the this compound molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (Cyclopropyl & Methyl) | 3000-2850 | Medium to Strong |
| Carbonyl (C=O) Stretch | 1730-1715 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| C-O Stretch (Ester) | 1300-1000 | Strong |
| C-H Bend (Aromatic) | 900-675 | Strong |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the benzene ring. The interaction of the ester and cyclopropyl substituents with the aromatic system influences the precise wavelengths of maximum absorption (λmax).
The electronic spectrum of an organic molecule is characterized by the promotion of electrons from a lower energy molecular orbital to a higher energy one upon the absorption of UV or visible light. nih.gov In the case of this compound, the expected transitions are π → π* transitions associated with the aromatic ring. These transitions typically occur in the ultraviolet region of the electromagnetic spectrum.
While a specific experimental UV-Vis spectrum for this compound is not documented, the absorption maxima can be estimated based on the spectrum of benzene and its derivatives. Benzene exhibits a strong absorption band around 255 nm. The substitution on the benzene ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption band. The ester group, being an electron-withdrawing group, and the cyclopropyl group can both interact with the π-system of the benzene ring, affecting the energy of the electronic transitions.
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a key parameter obtained from UV-Vis spectroscopy. researchgate.net For the π → π* transitions in aromatic systems, the molar absorptivity is typically in the range of 200 to 50,000 L mol⁻¹ cm⁻¹. researchgate.net
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| Benzene Ring | π → π* | ~255 - 280 |
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. The synthesis and crystal structure of more complex molecules containing a methyl benzoate (B1203000) moiety have been reported, which can provide some general insights into the expected geometry of the ester group and its attachment to the aromatic ring. nih.govnih.govresearchgate.net However, without a dedicated crystallographic study of this compound, its precise solid-state structure, including intermolecular interactions and packing arrangement, remains undetermined.
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures or impurities. The choice of chromatographic method depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
A typical RP-HPLC system for the analysis of this compound would likely employ a C18 or C8 bonded silica column. researchgate.netmdpi.com The mobile phase would consist of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. researchgate.net Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.
The retention time of this compound in an HPLC system is influenced by its hydrophobicity. The presence of the aromatic ring and the cyclopropyl group contributes to its nonpolar character, leading to its retention on the nonpolar stationary phase. The elution order and retention time can be modulated by adjusting the composition of the mobile phase.
| Parameter | Typical Value/Condition |
| Column | C18 or C8, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is an ideal method for the separation and analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase.
For the analysis of this compound, a capillary column with a nonpolar or moderately polar stationary phase, such as a polydimethylsiloxane (e.g., DB-1 or HP-5) or a phenyl-substituted polysiloxane phase, would be appropriate. nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time in GC is a characteristic property of a compound under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate).
The temperature of the column is a critical parameter in GC analysis and is often programmed to increase during the run to ensure efficient separation and timely elution of all components. A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC due to its high sensitivity and wide linear range.
| Parameter | Typical Value/Condition |
| Column | DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial temp. 60°C, ramp to 250°C at 10°C/min |
Hyphenated Techniques (e.g., GC-MS, HPLC-MS)
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), provide a powerful tool for both the separation and identification of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. researchgate.net As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint of the molecule.
The fragmentation pattern of this compound in EI-MS is expected to show characteristic losses. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the ester group as a whole (-COOCH₃, m/z 59). nist.gov The presence of the cyclopropyl and aromatic rings would also lead to specific fragmentation patterns that can aid in structural confirmation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is used for the analysis of less volatile or thermally sensitive compounds. semanticscholar.org In HPLC-MS, the eluent from the HPLC column is introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. These methods often result in less fragmentation than EI, with the mass spectrum being dominated by the protonated molecule [M+H]⁺ or other adducts. This provides accurate molecular weight information, which is crucial for confirming the identity of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and obtain structural information. arxiv.org
Advanced Analytical Systems (e.g., Microfluidics, Portable Systems)
The characterization and structural elucidation of organic compounds like this compound are increasingly benefiting from the development of advanced analytical systems that offer significant advantages in terms of speed, sample volume, and on-site analysis capabilities. nih.govmdpi.com Microfluidic devices, often termed "lab-on-a-chip" systems, and portable analytical instruments are at the forefront of this evolution, promising to revolutionize chemical analysis across various fields. nih.govmdpi.com
Microfluidic systems integrate multiple laboratory functions onto a single chip, manipulating minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers. ineosopen.org This miniaturization leads to several key advantages, including drastically reduced reagent consumption, faster analysis times due to shorter diffusion distances, and enhanced control over reaction parameters such as temperature and pressure. ineosopen.org For the analysis of aromatic esters like this compound, microfluidic devices can be designed to perform sample preparation, chemical reactions, and separation with high efficiency and throughput. nih.gov For instance, a microfluidic chip could be engineered to perform a rapid derivatization of this compound, followed by an integrated separation technique like capillary electrophoresis (CE) for its characterization. rsc.org
Portable analytical systems, on the other hand, are designed for in-situ analysis, bringing the laboratory to the sample. spectroscopyonline.comresearchgate.net These instruments, which include handheld Raman and near-infrared (NIR) spectrometers, are becoming increasingly powerful and user-friendly. spectroscopyonline.comresearchgate.net For a compound like this compound, a portable NIR spectrometer could potentially be used for rapid identification and quantification in a warehouse or field setting, without the need for sample transport to a traditional laboratory. researchgate.net This capability is particularly valuable for quality control and process monitoring applications. spectroscopyonline.com
The integration of advanced analytical systems with established analytical techniques such as mass spectrometry (MS) and gas chromatography (GC) further enhances their capabilities. mdpi.comresearchgate.net For example, portable GC-MS systems allow for the on-site separation and identification of volatile and semi-volatile organic compounds with high sensitivity and selectivity. Such a system could be employed for the analysis of this compound in complex matrices, providing detailed structural information in real-time.
The following tables provide an overview of the potential applications and performance characteristics of these advanced analytical systems for the analysis of aromatic esters, with a hypothetical application to this compound.
Table 1: Potential Applications of Advanced Analytical Systems for this compound Analysis
| Analytical System | Potential Application for this compound | Key Advantages |
| Microfluidic Device with Integrated CE | High-throughput screening of reaction conditions for synthesis optimization. | Reduced sample and reagent consumption, rapid analysis time, high separation efficiency. rsc.org |
| Portable NIR Spectrometer | Rapid, non-destructive identification and quality control of raw materials and final product. | On-site analysis, ease of use, real-time results. researchgate.netfrontiersin.org |
| Portable GC-MS | In-field analysis of environmental samples for the presence of this compound. | High sensitivity and selectivity, definitive compound identification. |
Table 2: Illustrative Performance Characteristics of Advanced Analytical Systems for Aromatic Ester Analysis
| Parameter | Microfluidic CE System | Portable NIR Spectrometer | Portable GC-MS |
| Analysis Time | < 5 minutes | < 1 minute | 5-15 minutes |
| Sample Volume | Nanoliters | Milliliters (non-destructive) | Microliters |
| Limit of Detection (LOD) | Low micromolar to nanomolar | Percent to sub-percent level | Picogram to nanogram level |
| Portability | Benchtop (core components can be miniaturized) | Handheld | Man-portable |
It is important to note that while the direct application of these advanced systems to this compound may not be extensively documented in current literature, the principles and demonstrated capabilities for other organic compounds, particularly aromatic esters, strongly support their suitability and potential for the detailed analysis of this target molecule. nih.govspectroscopyonline.comresearchgate.net
Computational Chemistry and Theoretical Studies
Quantum Mechanical (QM) Calculations and Electronic Structure Theory
Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of the electronic structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system, from which numerous molecular properties can be derived.
Density Functional Theory (DFT) is a widely used quantum mechanical method that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations determine the electronic structure of a molecule by using its electron density as the fundamental variable, rather than the complex many-electron wavefunction. This approach is particularly effective for studying the geometry and chemical reactivity of organic molecules.
For aromatic systems like benzoate (B1203000) derivatives, DFT is frequently employed to optimize the molecular geometry, predict vibrational frequencies (which can be compared with experimental IR and Raman spectra), and calculate electronic properties. researchgate.net Studies on related benzoic acid derivatives have shown that substituents, such as the cyclopropyl (B3062369) group, significantly influence the electronic structure and reactivity through a combination of inductive and resonance effects. The electron-donating nature of the cyclopropyl group, for instance, is known to increase the reactivity of the benzene (B151609) ring toward electrophilic attack. vaia.com
While specific DFT studies focused exclusively on Methyl 2-Cyclopropylbenzoate are not prominent in the literature, the methodology is well-suited to analyze its properties. A typical DFT study on this molecule would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms. This would clarify the preferred orientation of the cyclopropyl and methyl ester groups relative to the phenyl ring. Such calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed structural portrait of the molecule.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation, with accuracy generally improving as the level of theory and the size of the basis set increase.
Ab initio calculations are often used to benchmark other, less computationally expensive methods like DFT. They provide highly accurate energies, geometries, and other molecular properties, making them the gold standard for small to medium-sized molecules. For instance, computational studies on the related compound cyclopropyl methyl ketone have utilized ab initio methods (specifically MP2) alongside DFT to investigate its conformational preferences, determining the relative stability of its s-cis and trans conformers. uwlax.edu
Applying high-level ab initio methods to this compound would yield very precise information about its electronic structure and energy, serving as a reliable theoretical reference. These calculations could definitively establish the energetic barriers between different conformers and provide accurate electronic properties that are crucial for understanding its reactivity.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Among the most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Frontier Molecular Orbital Theory, the reactivity of a molecule is largely governed by the interaction between its HOMO and the LUMO of a reaction partner.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap generally signifies a molecule that is more reactive and easily polarized. nih.gov
Table 1: Illustrative Example of Frontier Orbital Energies for a Benzoate Derivative (Note: These values are representative and not the actual calculated values for this compound.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap | 5.65 | Energy difference; indicates chemical stability and reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) is a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum mechanical methods that focus on electronic structure, MD simulations apply classical mechanics (Newton's laws of motion) to model the dynamic behavior of a system. This allows for the exploration of conformational changes, molecular flexibility, and intermolecular interactions in a way that is not feasible with static QM calculations.
For a flexible molecule like this compound, MD simulations can provide significant insights into its conformational landscape. The molecule has several rotatable bonds, including the bond connecting the cyclopropyl group to the phenyl ring and the bonds within the ester functional group. MD simulations can model these rotations, revealing the most populated conformations and the energy barriers for converting between them. For example, studies on related molecules like 2-cyclopropylpropene have used computational methods to determine the relative stability of different conformers (trans vs. gauche). nih.gov
Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can analyze solvation effects and the formation of intermolecular interactions like hydrogen bonds or van der Waals forces, which govern the molecule's behavior in solution.
Theoretical Predictions of Chemical Reactivity and Selectivity
Beyond frontier orbital analysis, computational chemistry provides a suite of descriptors derived from DFT calculations that can quantify and predict the chemical reactivity and selectivity of a molecule with greater nuance.
Global reactivity descriptors are properties that describe the reactivity of the molecule as a whole. These are calculated from the energies of the frontier orbitals and provide a quantitative measure of key chemical concepts.
Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. "Hard" molecules have a large gap and are less reactive, while "soft" molecules have a small gap and are more reactive. Softness is the reciprocal of hardness.
Electronegativity (χ) : This is a measure of a molecule's ability to attract electrons, defined as the negative of the average of the HOMO and LUMO energies.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to act as an electrophile, or electron acceptor. It is a function of both electronegativity and chemical hardness.
Local reactivity descriptors, such as the Fukui function , pinpoint which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a detailed map of reactivity, predicting the selectivity of chemical reactions. For instance, analysis of benzoic acid derivatives uses these descriptors to identify the most reactive sites on the molecule. scielo.org.za The electron-donating cyclopropyl group in this compound would be expected to influence these local descriptors, enhancing the nucleophilicity of certain positions on the aromatic ring.
Table 2: Illustrative Example of Calculated Global Reactivity Descriptors (Note: These values are for explanatory purposes and are not the actual calculated values for this compound.)
| Descriptor | Definition | Illustrative Value | Interpretation |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.83 eV | Measures resistance to charge transfer. |
| Chemical Softness (S) | 1 / η | 0.35 eV-1 | High value indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.03 eV | Measures ability to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.87 eV | Quantifies electrophilic character. |
Transition State Analysis and Reaction Energetics
In computational chemistry, understanding a chemical reaction's mechanism and feasibility hinges on identifying its transition state (TS) and mapping its energy profile. The transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular configuration that exists between reactants and products. Analyzing this state is crucial for determining the kinetic viability of a reaction.
Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing transition states. youtube.com For a reaction involving this compound, such as its hydrolysis to 2-Cyclopropylbenzoic acid, computational chemists would first model the 3D structures of the reactant, the proposed transition state, and the product. A transition state search algorithm is then employed to find the exact saddle point on the potential energy surface. youtube.com The validity of a found transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. youtube.com
Table 1: Illustrative Reaction Energetics for the Hydrolysis of this compound (Hypothetical DFT Calculation)
This table presents hypothetical energy values for the acid-catalyzed hydrolysis of this compound, as would be determined by a DFT calculation. These values illustrate the kind of data generated from such a study.
| Parameter | Calculated Value (kcal/mol) | Description |
| Energy of Reactants | -480.50 | The combined energy of this compound and a water molecule. |
| Energy of Transition State | -460.25 | The energy of the highest point on the reaction pathway. |
| Energy of Products | -485.70 | The combined energy of 2-Cyclopropylbenzoic acid and methanol. |
| Activation Energy (ΔE‡) | 20.25 | The kinetic barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔE_rxn) | -5.20 | The net energy change, indicating the reaction is exothermic. |
Regioselectivity and Stereoselectivity Predictions
Many chemical reactions can potentially yield multiple constitutional isomers (regioisomers) or stereoisomers. Regioselectivity describes the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. wikipedia.orgkhanacademy.org Computational chemistry is a powerful tool for predicting and explaining these selectivities.
For this compound, a key reaction of interest could be an electrophilic aromatic substitution on the benzene ring or a reaction involving the cyclopropyl group. For example, if a substituent were to be added to the aromatic ring, it could potentially attach at several different positions (ortho, meta, or para relative to the existing groups), leading to different regioisomers.
To predict the outcome, a computational approach would involve calculating the transition state energies for each possible reaction pathway. youtube.com The pathway with the lowest activation energy corresponds to the kinetically favored product, which is typically the major product observed experimentally. youtube.com DFT studies can elucidate how the electronic and steric properties of the cyclopropyl and methyl ester groups direct an incoming reagent to a specific position. nih.gov For instance, by comparing the activation barriers for substitution at the C3, C4, C5, and C6 positions of the benzoate ring, a regioselectivity preference can be established.
Table 2: Hypothetical Activation Energies for Nitration of this compound
This table shows a hypothetical comparison of activation energies for the formation of different regioisomers during the nitration of this compound. The lowest energy indicates the most likely product.
| Product Isomer | Substitution Position | Hypothetical Activation Energy (ΔE‡) (kcal/mol) | Predicted Outcome |
| Methyl 2-cyclopropyl-5-nitrobenzoate | C5 (para to cyclopropyl) | 18.5 | Major Product |
| Methyl 2-cyclopropyl-3-nitrobenzoate | C3 (ortho to cyclopropyl) | 21.2 | Minor Product |
| Methyl 2-cyclopropyl-4-nitrobenzoate | C4 (meta to cyclopropyl) | 23.8 | Trace Product |
Machine Learning Applications in Chemical Reactivity and Property Prediction
Machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting molecular properties and reaction outcomes from large datasets. nih.gov Instead of relying solely on first-principles quantum mechanical calculations for every new problem, ML models can learn underlying structure-property relationships from existing data to make rapid predictions. researchgate.net
For a compound like this compound, ML models could be developed to predict a wide range of characteristics. These applications often fall under the umbrella of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR). In a typical QSAR study, numerical representations of a molecule, known as molecular descriptors, are correlated with an observed property using a machine learning algorithm. nih.gov Descriptors can include constitutional indices (e.g., molecular weight), topological indices (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges). researchgate.netresearchgate.net
For instance, a model could be trained on a database of known benzoate esters and their measured reaction rates or solubilities. nih.gov The model would learn how features like the substituent type (e.g., the cyclopropyl group), its position, and other electronic properties influence the outcome. Once trained, this model could predict the solubility or reactivity of a new, un-tested compound like this compound almost instantly. While building these models requires a substantial initial investment in data curation and training, they can dramatically accelerate the screening and design of new molecules for specific applications. youtube.com
Table 3: Example of a Hypothetical Machine Learning Model for Solubility Prediction
This table illustrates the components of a machine learning model for predicting aqueous solubility, showing how molecular descriptors for this compound would be used as input to generate a prediction.
| Compound | Descriptor 1 (LogP) | Descriptor 2 (Polar Surface Area) | Descriptor 3 (Molecular Weight) | Predicted Property (Aqueous Solubility, logS) |
| Methyl Benzoate | 2.12 | 26.3 Ų | 136.15 g/mol | -2.5 |
| Methyl 4-Chlorobenzoate | 2.65 | 26.3 Ų | 170.59 g/mol | -3.1 |
| This compound | 2.85 | 26.3 Ų | 176.21 g/mol | -3.4 (Model Prediction) |
Applications and Emerging Roles in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The 2-cyclopropylbenzoate framework serves as a valuable starting point for the synthesis of intricate molecular structures. The cyclopropyl (B3062369) group, particularly when activated by adjacent electron-withdrawing groups, can undergo selective ring-opening reactions. This strategy transforms a simple, compact ring into a more complex linear chain with defined stereochemistry, which can then be further elaborated.
Derivatives such as donor-acceptor (D-A) cyclopropanes, where the cyclopropane (B1198618) ring is substituted with both an electron-donating and an electron-accepting group, are particularly powerful. The 2-cyclopropylbenzoate moiety is a key component of such D-A cyclopropanes used in complex synthesis. For instance, the strategic placement of ester groups on the cyclopropane ring, as seen in ortho-2,2-dicarbonylcyclopropylbenzoates, renders the system prone to controlled ring-opening, providing access to highly functionalized intermediates that are pivotal for building larger, more complex molecular architectures.
Precursor in Specialized Cycloaddition Reactions
The cyclopropyl group of methyl 2-cyclopropylbenzoate derivatives can participate in formal cycloaddition reactions, acting as a three-carbon (C3) synthon. Under Lewis acid catalysis, donor-acceptor cyclopropanes derived from the 2-cyclopropylbenzoate scaffold can be activated to form 1,3-zwitterionic intermediates. researchgate.net These intermediates can then react with various dipolarophiles or dienes in formal [3+2], [3+3], or [4+3] cycloadditions to construct five-, six-, or seven-membered rings, respectively.
This reactivity has been established as a powerful method for the efficient and diverse synthesis of cyclic and spirocyclic compounds. researchgate.net The process is often highly stereoselective, with the stereochemistry of the final product being controlled by the geometry of the starting cyclopropane and the reaction conditions. While the parent this compound is not typically used directly, its more functionalized analogs, like cyclopropane-1,1-dicarboxylates, are well-established precursors in these powerful ring-forming strategies. researchgate.net The Diels-Alder reaction, a type of [4+2] cycloaddition, is a cornerstone of organic synthesis for creating six-membered rings, and while not a direct reaction of the cyclopropyl group itself, the functional handles provided by the benzoate (B1203000) moiety can be used to construct dienes or dienophiles for such reactions. libretexts.orgresearchgate.net
Role in Catalytic Glycosylation Schemes
A significant and innovative application of the 2-cyclopropylbenzoate scaffold is in the field of carbohydrate chemistry, specifically in catalytic glycosylation reactions. researchgate.netnih.gov Chemical glycosylation is essential for synthesizing oligosaccharides and glycoconjugates, which are vital for biological studies. nih.govresearchgate.netnih.gov Researchers have developed a novel class of glycosyl donors based on an ortho-cyclopropylbenzoate leaving group, specifically glycosyl ortho-2,2-dimethoxycarbonylcyclopropylbenzoates (CCBz). nih.gov
This system operates on a "strain-release" mechanism. The glycosyl donor itself is a bench-stable compound that can be selectively activated by a catalytic amount of a mild Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃). nih.govnih.gov The catalyst promotes the intramolecular nucleophilic ring-opening of the highly strained donor-acceptor cyclopropane (DAC) moiety. nih.gov This process releases the ring strain and generates a reactive glycosylating species that then couples with a glycosyl acceptor (an alcohol or another sugar molecule) to form a glycosidic bond. nih.gov
This method offers several advantages over traditional glycosylation protocols:
Catalytic Activation : It avoids the use of stoichiometric amounts of harsh promoters, which can cause side reactions and environmental issues. nih.gov
Donor Stability : The CCBz donors are stable and can be easily handled, unlike many highly reactive glycosyl donors that must be prepared fresh. nih.gov
Mild Conditions : The reactions proceed under very mild conditions, showing high functional group tolerance. nih.gov
The effectiveness of this strategy has been demonstrated in the synthesis of various disaccharides, including those with challenging nucleophiles. nih.gov
Table 1: Examples of Catalytic Strain-Release Glycosylation using a CCBz Donor
| Glycosyl Donor | Glycosyl Acceptor | Product (Disaccharide) | Yield (%) | Reference |
| Glucosyl-CCBz | Methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside | O-6 linked disaccharide | 92% | nih.gov |
| Glucosyl-CCBz | Methyl 2,3,6-tri-O-benzyl-β-D-galactopyranoside | O-4 linked disaccharide | 95% | nih.gov |
| Mannosyl-CCBz | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | O-6 linked disaccharide | 89% | nih.gov |
| Glucosyl-CCBz | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranuronate | O-4 linked disaccharide | 91% | nih.gov |
Development of Novel Reagents and Catalyst Scaffolds
The foundational structure of 2-cyclopropylbenzoate is a promising scaffold for designing and developing novel reagents and catalysts. By modifying the substituents on both the aromatic ring and the cyclopropane, chemists can fine-tune the electronic and steric properties to create reagents with unique reactivity.
An excellent example is the evolution from the CCBz glycosyl donors to a new class of thioglycoside donors, termed ortho-2,2-dimethoxycarbonylcyclopropylbenzyl (CCPB) thioglycosides. nih.gov These CCPB thioglycosides merge the reactivity of donor-acceptor cyclopropanes with the well-established utility of thioglycosides, which are known for their stability and tunable reactivity. nih.gov The CCPB thioglycoside donors are also activated via a Lewis acid-catalyzed strain-release mechanism, enabling the efficient synthesis of O-, N-, and S-glycosides. nih.gov The development of these reagents showcases how the core 2-cyclopropylbenzoate concept can be extended to create second-generation tools for organic synthesis, including for one-pot glycosylation strategies to assemble complex natural oligosaccharides. nih.gov
While the direct use of this compound as a catalyst scaffold is not widely reported, its derivatives, which feature chelating groups like the dicarbonyl moiety in CCBz, demonstrate the principle of a bifunctional system. researchgate.net The benzoate portion acts as an anchor and a leaving group precursor, while the functionalized cyclopropane provides the reactive handle. This modularity suggests potential for designing chiral versions of the cyclopropylbenzoate moiety that could serve as ligands in asymmetric catalysis, an area ripe for future exploration.
Future Research Directions and Interdisciplinary Perspectives in Methyl 2 Cyclopropylbenzoate Research
Exploration of Novel Synthetic Pathways
The synthesis of methyl 2-cyclopropylbenzoate has traditionally relied on established methods such as the Fischer-Speier esterification of 2-cyclopropylbenzoic acid. This reaction, typically catalyzed by a strong acid like sulfuric acid in the presence of excess methanol, is a reliable and straightforward approach. researchgate.netrsc.orgorganic-chemistry.orgrsc.orgorganicchemistrytutor.com The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using a large excess of the alcohol or removing the water formed during the reaction. researchgate.netrsc.orgorganic-chemistry.orgrsc.org
However, future research could focus on developing more innovative and efficient synthetic routes. One promising avenue is the exploration of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of a suitable aryl boronic acid or ester with a cyclopropyl-containing coupling partner could offer a modular and highly adaptable approach to the carbon skeleton. nih.govvaia.com The synthesis of related cyclopropyl-containing compounds has demonstrated the feasibility of such methods. nih.govvaia.com
Another area ripe for exploration is the direct C-H activation and functionalization of simpler aromatic precursors. While challenging, the development of a catalytic system capable of directly introducing a cyclopropyl (B3062369) group at the ortho position of methyl benzoate (B1203000) would represent a significant advancement in synthetic efficiency.
A potential synthetic pathway to 2-cyclopropylbenzoic acid could involve the following conceptual steps:
Starting Material: An accessible ortho-substituted benzene (B151609) derivative.
Cyclopropanation: Introduction of the cyclopropyl ring, potentially via a Simmons-Smith reaction or a transition-metal-catalyzed cyclopropanation of an appropriate alkene precursor.
Oxidation: Conversion of the ortho-substituent to a carboxylic acid.
The development of such novel pathways would not only enhance the accessibility of this compound but also contribute to the broader field of synthetic organic chemistry.
Development of Highly Selective Catalytic Systems
The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalytic systems employed. Future research should prioritize the development of highly selective and reusable catalysts.
For the esterification of 2-cyclopropylbenzoic acid, a move away from traditional homogeneous acid catalysts like sulfuric acid is desirable to mitigate issues with corrosion, catalyst separation, and waste generation. Solid acid catalysts present a compelling alternative. Research into materials like zirconium and titanium oxides has shown promise for the synthesis of other methyl benzoate derivatives. orgsyn.org These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry.
| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Focus |
| Solid Acid Catalysts | Reusability, reduced corrosion, simplified workup. | Optimizing catalyst composition (e.g., Zr/Ti ratios) and structure for high activity and selectivity. |
| Palladium Complexes | High efficiency in cross-coupling reactions, potential for asymmetric synthesis. | Developing ligands that promote challenging C-C bond formations involving the sterically hindered ortho position. |
| Enzymatic Catalysts | High selectivity (enantio- and regioselectivity), mild reaction conditions. | Screening for lipases or esterases that can accommodate the cyclopropyl substituent and catalyze the esterification. |
In the context of palladium-catalyzed syntheses, the design of ligands is paramount. The steric bulk of the ortho-cyclopropyl group can hinder the approach of the catalyst to the reaction center. Therefore, the development of ligands that can accommodate this steric hindrance while promoting efficient catalytic turnover is a key challenge. Buchwald and SPhos ligands have shown success in related Suzuki-Miyaura cross-coupling reactions and could serve as a starting point for further optimization. nih.gov
Furthermore, the exploration of biocatalysis for the synthesis of this compound is an exciting frontier. Enzymes, such as lipases, are known to catalyze esterification reactions with high selectivity and under mild conditions. Screening for and engineering enzymes that can efficiently convert 2-cyclopropylbenzoic acid to its methyl ester could provide a highly sustainable and environmentally friendly synthetic route.
Integration with Advanced Computational Methodologies
Advanced computational methodologies, particularly Density Functional Theory (DFT), offer powerful tools to predict and understand the synthesis and reactivity of this compound. Future research should leverage these methods to accelerate the discovery and optimization of synthetic pathways and catalytic systems.
Computational studies can be employed to:
Elucidate Reaction Mechanisms: DFT calculations can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. orgsyn.org This information is invaluable for understanding how a reaction proceeds and for identifying rate-limiting steps. For instance, computational modeling could compare the energetics of a classical Fischer esterification with a palladium-catalyzed cross-coupling route to determine the most thermodynamically and kinetically favorable approach.
Design Novel Catalysts: By modeling the interaction between a catalyst and the substrates, researchers can rationally design new catalysts with improved activity and selectivity. For example, the electronic and steric properties of ligands in a palladium complex can be systematically varied in silico to predict their impact on the catalytic cycle.
Predict Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of newly synthesized compounds.
Analyze Molecular Properties: Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the electronic structure and reactivity of this compound. orgsyn.org
| Computational Method | Application in this compound Research | Expected Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of thermodynamic and kinetic parameters. | Understanding of reaction pathways, identification of rate-limiting steps, prediction of reaction outcomes. |
| Molecular Mechanics (MM) | Conformational analysis, initial screening of catalyst-substrate interactions. | Identification of low-energy conformations, preliminary assessment of steric effects. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic catalysis. | Understanding enzyme-substrate interactions, guiding protein engineering efforts. |
The integration of computational chemistry with experimental work creates a synergistic cycle of prediction and validation, ultimately leading to a more rapid and informed development of new chemical processes.
Uncovering New Reactivity Profiles and Transformations
The unique structural features of this compound suggest that it may exhibit novel reactivity that is yet to be explored. The strained cyclopropyl ring, in proximity to the electron-withdrawing ester group and the aromatic system, could participate in a variety of interesting chemical transformations.
Future research should focus on exploring the reactivity of the cyclopropyl group itself. Cyclopropanes can act as electrophiles and undergo ring-opening reactions, a reactivity that is influenced by the nature of the substituents. The presence of the ortho-ester group may activate the cyclopropyl ring towards nucleophilic attack under certain conditions. Investigating the reactions of this compound with a range of nucleophiles could lead to the discovery of new synthetic methodologies for the construction of more complex molecular architectures.
Furthermore, the photochemistry of aryl cyclopropyl ketones is known to involve [3+2] cycloadditions, offering a pathway to highly substituted cyclopentane (B165970) ring systems. orgsyn.org Investigating the photochemical reactivity of this compound could unveil analogous or entirely new cycloaddition pathways.
The development of methods for the selective functionalization of the cyclopropyl ring in this compound is another important research direction. This could involve C-H activation strategies to introduce new substituents onto the three-membered ring, further expanding the chemical space accessible from this starting material.
Finally, the ester group itself can be a handle for further transformations. For example, a novel activation method for non-activated cyclopropyl esters using hypervalent iodine(III) reagents has been shown to generate acyl fluorides, which are versatile synthetic intermediates. Applying such methods to this compound could provide access to a wide range of other carbonyl compounds, including amides and ketones.
By systematically exploring these avenues of research, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
